5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-6-amine
Description
Properties
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c8-6-1-2-7-3-9-5-10(7)4-6/h3,5-6H,1-2,4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSOKACBCIJZAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=CN2CC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185796-62-7 | |
| Record name | 5H,6H,7H,8H-imidazo[1,5-a]pyridin-6-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the treatment of a precursor compound with hydrazine-hydrate in ethanol at reflux temperature . This reaction forms the key intermediate, which can then be further processed to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, while maintaining cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-6-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine-hydrate for reduction and various oxidizing agents for oxidation. The conditions typically involve refluxing in ethanol or other suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction may produce various reduced forms of the compound.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: CHN
Molecular Weight: 137.18 g/mol
CAS Number: 185796-62-7
The compound features a fused imidazole and pyridine ring system, which contributes to its biological activity. Its reactivity can be explored through various chemical transformations, making it a valuable building block in organic synthesis.
Pharmaceutical Applications
-
Orexin Receptor Antagonism
- The compound has been identified as a non-peptide antagonist of orexin receptors (OX1 and OX2). Research indicates its potential in treating sleep disorders, stress-related syndromes, and cognitive dysfunctions .
- Case Study: A study demonstrated that compounds related to this structure could enhance memory function in rat models and reduce alertness, suggesting therapeutic benefits for conditions like insomnia and PTSD .
-
Neurotransmitter Interaction
- Preliminary studies suggest that 5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-6-amine may interact with neurotransmitter receptors involved in metabolic pathways. This interaction is crucial for understanding its pharmacological profile and potential therapeutic uses.
- Application: The compound is being explored for its role in modulating neurotransmitter systems, which could lead to new treatments for neurological disorders.
-
Anti-Cancer Properties
- Research indicates potential anti-cancer applications due to its ability to inhibit specific cellular pathways involved in tumor growth. Further investigations are ongoing to elucidate these mechanisms and assess efficacy.
Chemical Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods including:
- Cyclization reactions involving imidazole derivatives.
- Functional group modifications to enhance biological activity.
These synthetic routes allow for the development of derivatives that may exhibit improved pharmacological properties.
Interaction Studies
Recent studies have focused on the binding affinity of this compound with various biological targets:
- Transient Receptor Potential Canonical 5 (TRPC5): A study highlighted the compound's potential as a TRPC5 inhibitor with nephroprotective effects in chronic kidney disease models .
- Mechanism of Action: The compound's ability to modulate ion channels suggests it may play a role in pain management and neuroprotection.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-6-amine involves its interaction with specific molecular targets, such as GABA receptors. This interaction can modulate the activity of these receptors, leading to various physiological effects. The exact pathways involved are still under investigation, but its ability to influence neurotransmitter systems is a key area of interest .
Comparison with Similar Compounds
Imidazo[1,5-a]pyrimidine Derivatives
- Example : (8R)-3,3-difluoro-8-[4-fluoro-3-(pyridine-3-yl)phenyl]-8-(4-methoxy-3-methylphenyl)-2,3,4,8-tetrahydroimidazo[1,5-a]pyrimidine-6-amine
- Structure : Features a pyrimidine ring instead of pyridine, with fluorinated and aromatic substituents.
- Activity : Co-crystallized with CYP3A4 (2.95 Å resolution), demonstrating strong inhibitory effects .
- Key Difference : The pyrimidine ring enhances π-stacking interactions in enzyme binding compared to pyridine-based analogs.
Imidazo[1,5-a]pyrazine Derivatives
- Example : 1-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
- Structure : Pyrazine ring fused to imidazole, with a chlorine substituent at position 1.
- Activity : Acts as a dual orexin receptor antagonist (Ki < 10 nM), promoting sleep in preclinical models .
- Key Difference : The pyrazine ring introduces additional nitrogen atoms, altering receptor selectivity compared to pyridine-based compounds.
Imidazo[1,2-a]pyridine Derivatives
- Example: 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine derivatives Structure: Differ in ring fusion position ([1,2-a] vs. [1,5-a]), leading to distinct electronic profiles. Activity: Exhibits selective antifungal activity (MIC: 0.5–4 μg/mL against Candida spp.) and antibacterial effects (30–33 mm inhibition zones against E. coli and S. aureus) .
Enantiomerically Enriched Derivatives
- Example: (R)-(+)-5-(p-Cyanophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine phosphate Structure: Contains a para-cyanophenyl substituent and >97% enantiomeric excess (ee) of the R-form. Activity: Potent aldosterone synthase inhibitor (IC₅₀: <10 nM), used in treating aldosteronism . Key Difference: Stereochemistry and aromatic substituents critically enhance target specificity and metabolic stability.
Triazolo[1,5-a]pyrimidine Derivatives
- Example: 5-[4-(Dimethylamino)phenyl]-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine Structure: Incorporates a triazole ring fused to pyrimidine, with dimethylaminophenyl and phenyl groups. Activity: Explored for antiproliferative and antimicrobial applications due to its extended conjugation . Key Difference: The triazole ring introduces additional hydrogen-bonding sites, broadening biological target range.
Data Tables
Table 1: Structural and Activity Comparison of Selected Analogs
Table 2: Pharmacological Profiles
Biological Activity
5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-6-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to summarize the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C7H11N3
- Molecular Weight : 137.18 g/mol
- CAS Number : 185796-62-7
- Structure : The compound features a tetrahydroimidazo[1,5-a]pyridine core, which is significant for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Orexin Receptor Antagonism : This compound has been identified as a non-peptide antagonist of orexin receptors (OX1 and OX2), which are involved in regulating arousal, wakefulness, and appetite. In animal models, it has demonstrated the ability to decrease alertness and increase sleep duration by modulating these receptors .
- Antiviral Activity : Research indicates that derivatives of this compound exhibit potent anti-HIV activity. For instance, some imidazopyridine derivatives have shown low nanomolar potency against HIV, suggesting potential as antiviral agents .
- Cognitive Enhancement : Studies have suggested that certain derivatives can enhance memory function in rat models and may be beneficial in treating cognitive dysfunctions associated with psychiatric disorders .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
Case Studies
- Sleep Disorders : In a study examining the effects of orexin receptor antagonists on sleep patterns in rodents, this compound was shown to significantly increase total sleep time and reduce wakefulness in a dose-dependent manner. This suggests its potential application in treating insomnia and other sleep-related disorders .
- HIV Treatment : A series of studies focused on the synthesis of imidazopyridine derivatives demonstrated that modifications to the tetrahydroimidazo structure could enhance antiviral efficacy against HIV. Compounds with specific substitutions exhibited remarkable potency and favorable pharmacokinetic profiles .
- Cognitive Function : Research involving rat models indicated that administration of this compound resulted in improved performance in memory tasks. This underscores its potential role in addressing cognitive impairments associated with neurodegenerative diseases .
Q & A
Q. What are the established synthetic routes for 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-6-amine?
The compound is synthesized via cyclocondensation reactions involving amino precursors and carbonyl derivatives under acidic or basic conditions. Multi-step protocols often include cyclization followed by purification using column chromatography. Key intermediates are characterized using spectroscopic methods (e.g., NMR, IR) to ensure structural fidelity .
Q. How is the structural integrity of this compound confirmed experimentally?
Structural confirmation relies on a combination of 1H NMR (to resolve proton environments), 13C NMR (to identify carbon frameworks), and IR spectroscopy (to detect functional groups like amines or imidazoles). High-resolution mass spectrometry (HRMS) validates molecular weight and purity. Computational tools (e.g., PubChem data) cross-reference experimental spectra with predicted values .
Q. What are the primary physicochemical properties influencing its reactivity?
The bicyclic imidazo-pyridine core contributes to planar rigidity, while the amine group at position 6 enhances nucleophilicity. Key properties include solubility in polar aprotic solvents (e.g., DMSO) and stability under inert atmospheres. These traits are critical for designing reactions like alkylation or acylation .
Advanced Research Questions
Q. How can synthetic protocols be optimized to improve yield and scalability?
Optimization involves screening catalysts (e.g., Lewis acids) and solvents (e.g., ethanol vs. THF) to enhance reaction kinetics. Temperature-controlled cyclization steps and microwave-assisted synthesis have shown promise in reducing side products. Parallel purification techniques (e.g., preparative HPLC) ensure high purity for pharmacological studies .
Q. What strategies address contradictory data in reported biological activities?
Discrepancies often arise from assay variability (e.g., cell lines, incubation times) or impurities in test samples. Researchers should:
- Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity.
- Compare results with structurally analogous compounds (e.g., methyl or hydrazinyl derivatives) to isolate substituent effects.
- Validate purity via LC-MS before biological testing .
Q. How does the compound interact with biological targets at the molecular level?
Computational docking studies suggest the amine group forms hydrogen bonds with active-site residues (e.g., in kinase enzymes). In vitro binding assays (e.g., SPR or ITC) quantify affinity, while mutagenesis experiments identify critical residues. Cross-referencing with PubChem interaction databases can prioritize targets for further validation .
Q. What methodological approaches are recommended for structure-activity relationship (SAR) studies?
SAR workflows include:
- Systematic analog synthesis : Introduce substituents (e.g., methyl, halogens) at positions 5, 7, or 8 to modulate steric and electronic effects.
- In vitro profiling : Test analogs against target enzymes or cell lines using dose-response assays (IC50/EC50 determination).
- Computational modeling : QSAR or molecular dynamics simulations predict binding modes and guide lead optimization .
Q. How can instability issues in aqueous buffers be mitigated during pharmacological assays?
Instability often stems from hydrolysis of the imidazole ring. Strategies include:
- Using phosphate-buffered saline (PBS) at pH 7.4 to minimize degradation.
- Incorporating stabilizing excipients (e.g., cyclodextrins) in formulation.
- Conducting time-course stability studies under assay conditions to define usable time windows .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
